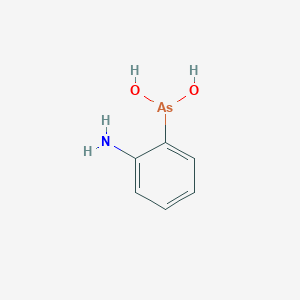

2-(2-Methylthioethyl)malic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

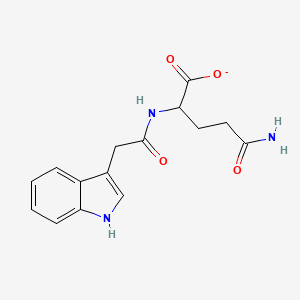

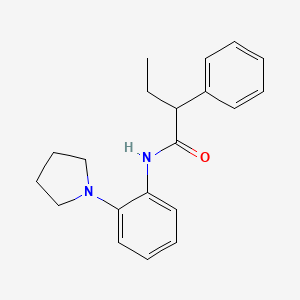

2-(2-methylthioethyl)malic acid is the 2-(2-methylthioethyl) derivative of malic acid. It is a conjugate acid of a 2-(2-methylthioethyl)malate(2-).

科学研究应用

Biological Production of Malic Acid

- Biological Production and Metabolic Engineering : Malic acid, a four-carbon dicarboxylic acid, is extensively used in various industries. Biological production of malic acid, which includes non-oxidative pathways, oxidative pathways, and glyoxylate cycles, is gaining attention due to environmental concerns and fossil fuel depletion. Metabolic engineering of strains like Aureobasidium pullulans has been developed for enhanced malic acid production (Dai et al., 2018).

Malic Acid in Fermentation and Biotechnology

- Polymalic Acid and Malic Acid via Fermentation : The production of malic acid through polymalic acid (PMA) fermentation followed by acid hydrolysis presents an efficient and economical method. This novel process using Aureobasidium pullulans strain ZX-10 allows for high-titer and high-productivity malic acid production, demonstrating its potential for industrial application (Zou, Zhou, & Yang, 2013).

Chemical Analysis and Detection Methods

- Fluorometric Determination : A chemical method for estimating malic acid in biological materials has been developed, utilizing the condensation of malic acid with orcinol. This method, combined with the quantitative precipitation of calcium malate, provides a sensitive and specific way to measure malic acid levels (Hummel, 1949).

Industrial and Chemical Applications

Extraction and Purification Techniques : Studies have been conducted on the reactive extraction of malic acid, focusing on different solvents and extraction efficiencies. These studies are crucial for the industrial purification and production processes of malic acid (Uslu & Kırbaslar, 2009, 2010).

Upgrading Malic Acid to Bio-Based Benzoates : The conversion of malic acid to methyl coumalate and then to various aromatic compounds through a Diels–Alder-initiated sequence showcases the potential of malic acid in the creation of biorenewable functionalized benzoates (Lee et al., 2014).

Synthesis and Antitumor Activity of Poly(Malic Acid) Conjugates : The use of poly(malic acid) as a carrier for drugs, specifically for 5-fluorouracil, highlights its application in pharmaceuticals and its potential in reducing the side-effects of cancer treatment drugs (Ouchi, Fujino, Tanaka, & Banba, 1990).

属性

产品名称 |

2-(2-Methylthioethyl)malic acid |

|---|---|

分子式 |

C7H12O5S |

分子量 |

208.23 g/mol |

IUPAC 名称 |

2-hydroxy-2-(2-methylsulfanylethyl)butanedioic acid |

InChI |

InChI=1S/C7H12O5S/c1-13-3-2-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11) |

InChI 键 |

FZNWJRXTACKOPU-UHFFFAOYSA-N |

规范 SMILES |

CSCCC(CC(=O)O)(C(=O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

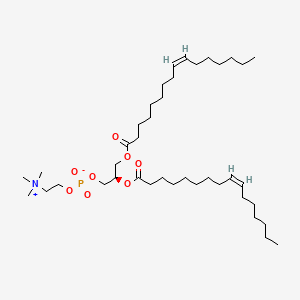

![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)

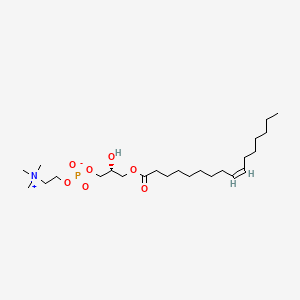

![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-hydroxydeca-2,4,7-trienoic acid](/img/structure/B1261737.png)

![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B1261749.png)